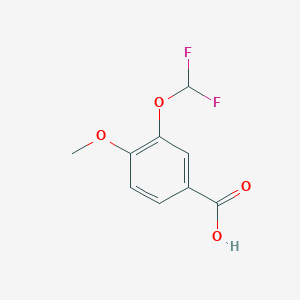

3-(Difluoromethoxy)-4-methoxybenzoic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-(difluoromethoxy)-4-methoxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8F2O4/c1-14-6-3-2-5(8(12)13)4-7(6)15-9(10)11/h2-4,9H,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDERGTQRHJFPCR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C(=O)O)OC(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8F2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

162401-65-2 | |

| Record name | 3-(difluoromethoxy)-4-methoxybenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-(Cyclopropylmethoxy)-4-(difluoromethoxy)benzoic Acid: A Key Intermediate in Pharmaceutical Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of 3-(cyclopropylmethoxy)-4-(difluoromethoxy)benzoic acid, a critical intermediate in the synthesis of the selective phosphodiesterase-4 (PDE4) inhibitor, Roflumilast. The guide will delve into its chemical and physical properties, established synthesis methodologies, its pivotal role in drug development, and its biological significance, particularly in the context of respiratory diseases. Safety and handling protocols are also outlined to ensure its proper use in a laboratory setting.

Introduction and Chemical Identity

3-(Cyclopropylmethoxy)-4-(difluoromethoxy)benzoic acid, with the Chemical Abstracts Service (CAS) number 162401-62-9 , is a substituted benzoic acid derivative of significant interest in medicinal chemistry and pharmaceutical development.[1][2][3][4] Its molecular structure, featuring a cyclopropylmethoxy group at the 3-position and a difluoromethoxy group at the 4-position, is instrumental to its function as a key building block for pharmacologically active molecules.

This compound is widely recognized as a primary intermediate in the industrial synthesis of Roflumilast, a medication used to treat chronic obstructive pulmonary disease (COPD).[5][6] Its structural attributes contribute to the final drug's efficacy and pharmacokinetic profile.

Molecular Structure and Properties

The unique arrangement of functional groups in 3-(cyclopropylmethoxy)-4-(difluoromethoxy)benzoic acid dictates its chemical behavior and physical characteristics.

Table 1: Chemical and Physical Properties of 3-(Cyclopropylmethoxy)-4-(difluoromethoxy)benzoic Acid

| Property | Value | Source |

| CAS Number | 162401-62-9 | [1][2][3][4] |

| Molecular Formula | C₁₂H₁₂F₂O₄ | [2][3][4] |

| Molecular Weight | 258.22 g/mol | [2][3] |

| IUPAC Name | 3-(cyclopropylmethoxy)-4-(difluoromethoxy)benzoic acid | [3] |

| Appearance | White to off-white solid | |

| Melting Point | 119-119.5 °C | [4] |

| SMILES | O=C(O)C1=CC=C(OC(F)F)C(OCC2CC2)=C1 | [4] |

| InChI Key | IGFDIFLMMLWKKY-UHFFFAOYSA-N | [4] |

Synthesis Methodologies

The synthesis of 3-(cyclopropylmethoxy)-4-(difluoromethoxy)benzoic acid is a multi-step process that has been optimized for industrial-scale production. A common synthetic pathway initiates from 3,4-dihydroxybenzaldehyde and involves sequential alkylation reactions followed by an oxidation step.

Generalized Synthetic Workflow

A prevalent method for the preparation of this intermediate involves a three-step process starting from a substituted benzaldehyde. This approach is favored for its efficiency and scalability.

Caption: Generalized synthetic workflow for 3-(cyclopropylmethoxy)-4-(difluoromethoxy)benzoic acid.

Detailed Experimental Protocol

The following protocol is a representative example of the synthesis, derived from publicly available patent literature.

Step 1: Synthesis of 3-(cyclopropylmethoxy)-4-(difluoromethoxy)benzaldehyde

-

To a solution of 3-hydroxy-4-(difluoromethoxy)benzaldehyde in a suitable solvent such as dimethylformamide (DMF), add a base, for example, potassium carbonate.

-

To this mixture, add cyclopropylmethyl bromide.

-

Heat the reaction mixture to approximately 60-90°C and stir for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

After completion, cool the reaction mixture and quench with water.

-

Extract the product with a suitable organic solvent like ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 3-(cyclopropylmethoxy)-4-(difluoromethoxy)benzaldehyde.

Step 2: Oxidation to 3-(cyclopropylmethoxy)-4-(difluoromethoxy)benzoic Acid

-

Dissolve the crude aldehyde from the previous step in a suitable solvent system, which may include acetic acid or a mixture of acetone and water.

-

Add an oxidizing agent. Common choices include potassium permanganate, sodium chlorite with a scavenger like sulfamic acid, or hydrogen peroxide.

-

Maintain the reaction at a controlled temperature. For instance, when using potassium permanganate, the reaction may be conducted at room temperature.

-

Upon completion, the reaction is worked up. This may involve quenching any excess oxidizing agent, followed by acidification to precipitate the carboxylic acid.

-

The solid product is collected by filtration, washed with water, and dried.

-

Recrystallization from a suitable solvent like methanol can be performed for further purification to yield the final product with high purity.

Role in Drug Development and Biological Significance

The primary application of 3-(cyclopropylmethoxy)-4-(difluoromethoxy)benzoic acid is as a key intermediate in the synthesis of Roflumilast. Roflumilast is a selective inhibitor of phosphodiesterase-4 (PDE4), an enzyme that plays a crucial role in the inflammatory process associated with COPD.

Synthesis of Roflumilast

In the synthesis of Roflumilast, the carboxylic acid group of 3-(cyclopropylmethoxy)-4-(difluoromethoxy)benzoic acid is activated, typically by converting it to an acid chloride using reagents like thionyl chloride or oxalyl chloride. This activated intermediate is then reacted with 3,5-dichloro-4-aminopyridine to form the final amide bond, yielding Roflumilast.

Caption: Final step in the synthesis of Roflumilast from its benzoic acid intermediate.

Biological Context: Inhibition of TGF-β1-Induced Epithelial-Mesenchymal Transition

Recent research has also explored the biological activity of 3-(cyclopropylmethoxy)-4-(difluoromethoxy)benzoic acid itself. Studies have shown that it can inhibit the transforming growth factor-β1 (TGF-β1)-induced epithelial-mesenchymal transition (EMT) in lung adenocarcinoma cells.[7] EMT is a process implicated in the pathogenesis of pulmonary fibrosis.

The compound was found to suppress the expression of α-smooth muscle actin (α-SMA), a marker for myofibroblast activation, and reduce the expression of vimentin and collagen I, which are involved in the excessive deposition of extracellular matrix characteristic of fibrosis.[7] Furthermore, it increased the expression of E-cadherin, an epithelial marker. These effects suggest that 3-(cyclopropylmethoxy)-4-(difluoromethoxy)benzoic acid may have therapeutic potential in treating fibrotic lung diseases by targeting the TGF-β/Smad signaling pathway.[7]

Safety and Handling

Proper handling of 3-(cyclopropylmethoxy)-4-(difluoromethoxy)benzoic acid is essential in a laboratory or industrial setting. It is classified as an irritant and may cause skin, eye, and respiratory irritation.

Table 2: Hazard and Precautionary Information

| Hazard Statement | Precautionary Statement |

| H315: Causes skin irritation. | P264: Wash skin thoroughly after handling. |

| H319: Causes serious eye irritation. | P280: Wear protective gloves/ eye protection/ face protection. |

| H335: May cause respiratory irritation. | P302 + P352: IF ON SKIN: Wash with plenty of water. |

| P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | |

| P304 + P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing. |

Recommended Personal Protective Equipment (PPE)

-

Eye Protection: Chemical safety goggles or a face shield.

-

Hand Protection: Compatible chemical-resistant gloves.

-

Skin and Body Protection: A lab coat and appropriate protective clothing.

-

Respiratory Protection: In case of insufficient ventilation or when handling large quantities, use a NIOSH-approved respirator.

Storage and Disposal

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated area.

-

Disposal: Dispose of waste and empty containers in accordance with local, regional, and national regulations.

Conclusion

3-(Cyclopropylmethoxy)-4-(difluoromethoxy)benzoic acid is a compound of considerable importance in the pharmaceutical industry, primarily serving as a key intermediate in the synthesis of the anti-inflammatory drug Roflumilast. Its synthesis is well-established, and its chemical properties are well-characterized. Emerging research also suggests that the molecule itself possesses interesting biological activities that may warrant further investigation for therapeutic applications in fibrotic diseases. A thorough understanding of its chemistry, synthesis, and handling is crucial for researchers and professionals involved in drug discovery and development.

References

-

Kuujia. Cas no 162401-59-4 (4-(Difluoromethoxy)-3-methoxybenzoic acid). Available from: [Link]

-

PubChem. 3-(Cyclopropylmethoxy)-4-(difluoromethoxy)benzoic Acid. National Center for Biotechnology Information. Available from: [Link]

-

CAS Common Chemistry. 3-Cyclopropylmethoxy-4-difluoromethoxybenzoic acid. American Chemical Society. Available from: [Link]

- Google Patents. CN102690194A - Preparation method of 3-cyclopropylmethoxy-4-difluoromethoxy-benzoic acid.

- Google Patents. CN102093194A - New method for synthesizing 3-cyclopropyl methoxy-4-(difluoromethoxy) benzoic acid.

- Google Patents. CN102093194B - New method for synthesizing 3-cyclopropyl methoxy-4-(difluoromethoxy) benzoic acid.

- Google Patents. CN103304408A - Preparation method of roflumilast intermediate 3-cyclopropyl methoxy-4-difluoromethoxybenzoic acid.

-

NINGBO INNO PHARMCHEM CO.,LTD. The Chemical Significance of 3-Fluoro-4-methoxybenzoic Acid in Research and Development. Available from: [Link]

-

MDPI. Inhibitory Effects of 3-Cyclopropylmethoxy-4-(difluoromethoxy) Benzoic Acid on TGF-β1-Induced Epithelial–Mesenchymal Transformation of In Vitro and Bleomycin-Induced Pulmonary Fibrosis In Vivo. Available from: [Link]

Sources

- 1. 162401-62-9|3-(Cyclopropylmethoxy)-4-(difluoromethoxy)benzoic acid|BLD Pharm [bldpharm.com]

- 2. 3-(Cyclopropylmethoxy)-4-(difluoromethoxy)benzoic acid 162401-62-9 [sigmaaldrich.com]

- 3. 3-(Cyclopropylmethoxy)-4-(difluoromethoxy)benzoic Acid | C12H12F2O4 | CID 2394006 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. CAS Common Chemistry [commonchemistry.cas.org]

- 5. CN102690194A - Preparation method of 3-cyclopropylmethoxy-4-difluoromethoxy-benzoic acid - Google Patents [patents.google.com]

- 6. CN102093194A - New method for synthesizing 3-cyclopropyl methoxy-4-(difluoromethoxy) benzoic acid - Google Patents [patents.google.com]

- 7. mdpi.com [mdpi.com]

A Technical Guide to the Physicochemical Properties of Substituted Difluoromethoxy Benzoic Acids

A Senior Application Scientist's Field Guide for Researchers

Foreword: In the landscape of medicinal chemistry and drug development, substituted benzoic acids serve as foundational scaffolds. The introduction of fluorine-containing moieties, such as the difluoromethoxy group (-OCHF₂), can profoundly alter a molecule's metabolic stability, lipophilicity, and target-binding affinity. This guide focuses on the physicochemical properties of such compounds, which are critical determinants of their behavior in both chemical and biological systems.

It is important to note that while the specific compound of interest is 3-(Difluoromethoxy)-4-methoxybenzoic acid , publicly available experimental data for this precise isomer is limited. To provide a robust and scientifically grounded analysis, this document will focus on its close structural isomer, 4-(Difluoromethoxy)-3-methoxybenzoic acid (CAS No. 162401-59-4) . The principles and methodologies discussed are broadly applicable to this entire class of compounds, offering valuable insights for researchers working with related structures.

Chemical Identity and Structural Attributes

The first step in any analytical endeavor is to establish a clear and unambiguous identity for the compound. The properties of a molecule are intrinsically linked to its structure, including the spatial arrangement of its functional groups.

The core structure consists of a benzene ring substituted with a carboxylic acid, a methoxy group, and a difluoromethoxy group. The relative positions of these groups dictate the molecule's electronic and steric characteristics. For our reference compound, 4-(Difluoromethoxy)-3-methoxybenzoic acid, these substituents create a specific electronic profile that influences its acidity, polarity, and potential for intermolecular interactions.

Table 1: Chemical Identifiers for 4-(Difluoromethoxy)-3-methoxybenzoic acid

| Identifier | Value | Source |

|---|---|---|

| CAS Number | 162401-59-4 | [1][2] |

| Molecular Formula | C₉H₈F₂O₄ | [1][2] |

| Molecular Weight | 218.15 g/mol | [1][2] |

| IUPAC Name | 4-(difluoromethoxy)-3-methoxybenzoic acid | |

| SMILES | COC1=C(C=CC(=C1)C(=O)O)OC(F)F | [1][2] |

| InChIKey | QEZBOPWZULAPBJ-UHFFFAOYSA-N |[1] |

Core Physicochemical Properties

These properties are the bedrock of drug development, influencing everything from solubility and formulation to absorption, distribution, metabolism, and excretion (ADME).

Acidity (pKa)

The pKa is a measure of the acidity of the carboxylic acid group. It determines the extent of ionization at a given pH. For a drug molecule, the ionization state is paramount as it affects its ability to cross biological membranes and interact with its target. Benzoic acids are weak acids, and their pKa is heavily influenced by the electronic nature of the substituents on the aromatic ring.

-

Expert Insight: The difluoromethoxy group is strongly electron-withdrawing due to the high electronegativity of the fluorine atoms. This effect stabilizes the conjugate base (carboxylate anion) through induction, thereby increasing the acidity of the carboxylic acid and resulting in a lower pKa value compared to unsubstituted benzoic acid (pKa ≈ 4.2). The methoxy group, conversely, is an electron-donating group, which would slightly decrease acidity. The net effect is a balance of these opposing electronic influences. While an experimental value is not available, the pKa is expected to be slightly below 4.0.

Solubility

Solubility, particularly aqueous solubility, is a critical hurdle in drug development. Poor solubility can lead to low bioavailability and challenging formulation development.

-

Expert Insight: The molecule possesses both hydrophilic (carboxylic acid) and lipophilic (aromatic ring, difluoromethoxy group) regions. The carboxylic acid group can participate in hydrogen bonding with water, but the overall solubility is expected to be low in aqueous media. The -OCHF₂ group significantly increases lipophilicity compared to a simple methoxy group. Therefore, solubility is predicted to be higher in organic polar solvents like methanol, ethanol, and DMSO.

Lipophilicity (LogP)

Lipophilicity is the measure of a compound's preference for a lipid (non-polar) environment versus an aqueous (polar) one. It is commonly expressed as the logarithm of the partition coefficient (LogP) between octanol and water. LogP is a key predictor of membrane permeability and metabolic stability.

-

Expert Insight: The presence of the difluoromethoxy group is a modern strategy in medicinal chemistry to increase lipophilicity and enhance metabolic stability without adding significant steric bulk. Computational models predict an XLogP value of approximately 2.6 for 4-(difluoromethoxy)-3-methoxybenzoic acid, indicating a moderate degree of lipophilicity. This suggests the compound should have reasonable membrane permeability.

Table 2: Key Physicochemical and Computed Properties

| Property | Value / Description | Source |

|---|---|---|

| Physical State | Solid (predicted) | |

| Hydrogen Bond Donor Count | 1 (from -COOH) | [1] |

| Hydrogen Bond Acceptor Count | 4 (from C=O, -OH, -OCH₃, -OCHF₂) | [1] |

| Rotatable Bond Count | 4 | [1] |

| Topological Polar Surface Area (TPSA) | 55.76 Ų | [1] |

| Predicted XLogP | 2.6 | |

Experimental Methodologies & Workflows

To ensure data integrity, all physicochemical properties must be determined using validated, reproducible methods. The following sections describe standard protocols for this class of compounds.

Determination of pKa via Potentiometric Titration

This is the gold-standard method for determining the pKa of an ionizable compound. It involves titrating a solution of the acid with a strong base while monitoring the pH.

Protocol Steps:

-

Solution Preparation : Prepare a standardized solution of ~0.1 M Sodium Hydroxide (NaOH). Accurately weigh and dissolve a known amount of the benzoic acid derivative in a suitable co-solvent system (e.g., methanol/water) if aqueous solubility is low.

-

Apparatus Calibration : Calibrate a pH meter using at least two standard buffer solutions (e.g., pH 4.01 and 7.00).

-

Titration : Place the acid solution in a beaker with a magnetic stirrer and immerse the calibrated pH electrode. Add the NaOH titrant in small, precise increments from a burette, recording the pH after each addition.

-

Data Analysis : Plot the pH (y-axis) versus the volume of NaOH added (x-axis). The equivalence point is the point of maximum slope on the curve (inflection point). The pKa is the pH at the half-equivalence point (when half of the acid has been neutralized).

Workflow for pKa Determination:

Caption: Workflow for pKa determination by potentiometric titration.

Determination of Aqueous Solubility via Shake-Flask Method

The shake-flask method is the benchmark technique for determining equilibrium solubility. It measures the concentration of a saturated solution of the compound at a specific temperature.

Protocol Steps:

-

Preparation : Add an excess amount of the solid compound to a vial containing a known volume of the solvent (e.g., phosphate-buffered saline, pH 7.4). The presence of undissolved solid is essential to ensure saturation.

-

Equilibration : Seal the vials and agitate them in a temperature-controlled shaker or rotator for a sufficient period (typically 24-48 hours) to allow the system to reach equilibrium.

-

Phase Separation : Centrifuge the samples at high speed to pellet the excess solid.

-

Sampling : Carefully withdraw an aliquot of the clear supernatant. It is critical to filter the sample immediately using a syringe filter (e.g., 0.22 µm) to remove any microscopic particulates.

-

Quantification : Accurately dilute the filtered supernatant with a suitable mobile phase. Determine the concentration of the compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection, by comparing the response to a standard curve.

-

Calculation : Use the measured concentration and the dilution factor to calculate the solubility in the original solvent.

Workflow for Solubility Determination:

Caption: Workflow for the Shake-Flask solubility determination method.

Spectroscopic Profile

A comprehensive spectroscopic analysis is required to confirm the structure and purity of the synthesized compound.

-

¹H NMR (Proton NMR) : Will show distinct signals for the aromatic protons, the methoxy (-OCH₃) protons, and the characteristic triplet for the difluoromethoxy proton (-OCHF₂). The coupling of the proton to the two fluorine atoms (J-coupling) is a key diagnostic feature.

-

¹³C NMR (Carbon NMR) : Will confirm the number of unique carbon atoms in the molecule, including the carbonyl carbon of the acid and the carbon of the difluoromethoxy group, which will appear as a triplet due to C-F coupling.

-

¹⁹F NMR (Fluorine NMR) : Is essential for fluorine-containing compounds. It will show a doublet corresponding to the two equivalent fluorine atoms, split by the single proton of the -OCHF₂ group.

-

Mass Spectrometry (MS) : Will determine the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can confirm the elemental composition, providing strong evidence for the chemical formula C₉H₈F₂O₄.[1][2]

Applications in Research and Drug Discovery

Benzoic acid derivatives with fluorinated substituents are of high interest in medicinal chemistry. They are often used as key intermediates or building blocks in the synthesis of more complex active pharmaceutical ingredients (APIs).

-

Scaffolds for Novel Therapeutics : The structure serves as a versatile scaffold. The carboxylic acid can be converted into amides, esters, or other functional groups to explore structure-activity relationships (SAR).

-

Modulation of ADME Properties : The difluoromethoxy group is a bioisostere of other groups (like a hydroxyl or thiol) and is used to fine-tune the physicochemical properties of a lead compound to improve its drug-like characteristics, such as increasing metabolic stability or improving cell permeability.

Conclusion

A thorough understanding of the physicochemical properties of 4-(Difluoromethoxy)-3-methoxybenzoic acid and its isomers is fundamental for their effective application in research and development. Properties such as pKa, solubility, and lipophilicity, governed by the interplay of the carboxylic acid, methoxy, and electron-withdrawing difluoromethoxy groups, dictate the compound's behavior. The robust experimental workflows detailed in this guide provide a clear path for researchers to generate high-quality, reliable data essential for advancing drug discovery programs.

References

-

Kuujia. (n.d.). Cas no 162401-59-4 (4-(Difluoromethoxy)-3-methoxybenzoic acid). Retrieved January 14, 2026, from [Link]

Sources

Solubility Profile of 3-(Difluoromethoxy)-4-methoxybenzoic Acid in Organic Solvents: A Technical Guide

An In-Depth Technical Guide for Researchers

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 3-(Difluoromethoxy)-4-methoxybenzoic acid. Lacking extensive published quantitative data for this specific molecule, this document establishes a predictive framework based on its physicochemical properties and structural analogs. The core of this guide is a detailed, field-proven experimental protocol for accurately determining its solubility in various organic solvents, designed to be a self-validating system for researchers in drug development and chemical synthesis. We will explore the underlying chemical principles governing its solubility, provide a step-by-step methodology for empirical determination, and discuss best practices for data analysis and safety.

Introduction and Physicochemical Profile

This compound is a substituted benzoic acid derivative. Such molecules are common building blocks in medicinal chemistry and materials science. The introduction of the difluoromethoxy (-OCHF₂) group in place of a simpler substituent can significantly alter a molecule's properties, including its acidity, lipophilicity, and metabolic stability.[1] Understanding the solubility of this compound is a critical first step in any application, from designing synthetic reaction conditions to formulating a potential active pharmaceutical ingredient (API).

The structure is characterized by three key functional groups that dictate its solubility behavior:

-

Carboxylic Acid (-COOH): A polar, protic group capable of acting as both a hydrogen bond donor and acceptor. This group generally confers solubility in polar, protic solvents.

-

Methoxy Group (-OCH₃): A polar, aprotic group that can act as a hydrogen bond acceptor.

-

Difluoromethoxy Group (-OCHF₂): This group has a pronounced electron-withdrawing effect, which increases the acidity of the carboxylic acid compared to non-fluorinated analogs.[1] Its presence also increases the lipophilicity (fat-solubility) of the molecule.

Based on these features and data from structurally similar compounds like 4-methoxybenzoic acid and other fluorinated benzoic acids, a qualitative solubility profile can be predicted.[2][3]

Predicted Qualitative Solubility in Common Organic Solvents

While precise quantitative data is best determined empirically, a reasoned prediction helps in the initial selection of solvents for experimentation. The principle of "like dissolves like" is the primary guide.

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Polar Protic | Methanol, Ethanol | High | The carboxylic acid group can form strong hydrogen bonds with the hydroxyl group of alcohols. |

| Polar Aprotic | Acetone, Ethyl Acetate, Dimethyl Sulfoxide (DMSO) | Moderate to High | These solvents can accept hydrogen bonds from the carboxylic acid and engage in dipole-dipole interactions. High solubility is particularly expected in DMSO.[4] |

| Non-Polar | Hexane, Toluene | Low to Insoluble | The overall polarity of the molecule is too high for significant interaction with non-polar hydrocarbon solvents.[2] |

| Chlorinated | Dichloromethane (DCM) | Low to Moderate | DCM has a moderate polarity and can dissolve a range of organic compounds, but strong hydrogen bonding interactions are absent. |

Experimental Protocol for Quantitative Solubility Determination

To move beyond prediction, rigorous experimental measurement is required. The isothermal shake-flask method is the gold standard for determining equilibrium solubility. This protocol is designed to be a self-validating system, ensuring reliable and reproducible results.

Materials and Equipment

-

Solute: High-purity (>99%) this compound.

-

Solvents: HPLC-grade or equivalent high-purity organic solvents.

-

Equipment:

-

Analytical balance (readable to at least 0.1 mg).

-

Thermostatic orbital shaker or water bath capable of maintaining a constant temperature (e.g., 25 °C ± 0.5 °C).

-

Calibrated thermometer.

-

Glass vials or flasks with airtight seals (e.g., screw caps with PTFE liners).

-

Syringe filters (0.22 µm or 0.45 µm, made of a material compatible with the solvent, e.g., PTFE).

-

Volumetric flasks and pipettes for dilutions.

-

Analytical instrument for quantification (e.g., HPLC-UV, Gravimetric analysis setup).

-

Experimental Workflow Diagram

The following diagram outlines the logical flow of the solubility determination process.

Caption: Workflow for isothermal shake-flask solubility determination.

Step-by-Step Methodology

-

Preparation of Solution:

-

Accurately weigh a known amount of solvent (e.g., 5.00 g) into a glass vial.

-

Add an excess amount of this compound to the vial. The presence of undissolved solid at the end of the experiment is essential to ensure that the solution is saturated.

-

Seal the vial tightly to prevent any solvent evaporation, which would artificially inflate the calculated solubility.

-

-

Equilibration:

-

Place the sealed vial in a thermostatic shaker set to the desired temperature (e.g., 25 °C).

-

Agitate the vial for a sufficient period to ensure equilibrium is reached. A typical duration is 24 to 72 hours.

-

Causality Check: Equilibrium is the state where the rate of dissolution equals the rate of precipitation. A shorter time may result in an underestimation of solubility. For rigorous studies, samples can be taken at different time points (e.g., 24h, 48h, 72h) to confirm that the concentration has reached a stable plateau.[5]

-

-

Sampling and Filtration:

-

After equilibration, remove the vial from the shaker and let it stand at the experimental temperature for a short period to allow the excess solid to settle.

-

Withdraw a sample of the supernatant using a syringe.

-

Immediately filter the sample through a syringe filter into a clean, pre-weighed vial.

-

Causality Check: Filtration must be rapid and performed at the experimental temperature to prevent the solute from precipitating due to temperature changes. Using a filter that has been stored at the same temperature can help minimize this risk.

-

-

Quantification of Solute Concentration:

-

Gravimetric Method:

-

Accurately weigh the vial containing the filtered saturated solution.

-

Carefully evaporate the solvent in a drying oven at a temperature below the solvent's boiling point until a constant weight of the dried solute is achieved.[2]

-

Calculate the mass of the dissolved solute and the mass of the solvent to determine solubility. This method is simple but only suitable for non-volatile solutes and requires high precision.

-

-

High-Performance Liquid Chromatography (HPLC) Method:

-

Prepare a series of standard solutions of the solute at known concentrations.

-

Generate a calibration curve by plotting the peak area from the HPLC-UV detector against the concentration of the standard solutions.

-

Accurately dilute the filtered saturated sample to fall within the range of the calibration curve.

-

Inject the diluted sample into the HPLC and determine its concentration from the calibration curve, accounting for the dilution factor. This method is highly sensitive and specific.

-

-

Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound is not widely available, data from analogous compounds like 4-(Difluoromethoxy)-3-methoxybenzoic acid and other fluorinated benzoic acids suggest the following precautions.[6][7]

-

Hazard Classification: Likely to be classified as a skin irritant (H315), serious eye irritant (H319), and may cause respiratory irritation (H335).[6]

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety goggles, and a lab coat. Handle in a well-ventilated area or a chemical fume hood to avoid inhaling dust.[7]

-

Handling: Avoid creating dust. Wash hands thoroughly after handling.

-

Storage: Store in a tightly closed container in a cool, dry place.

Conclusion

Determining the solubility of this compound is fundamental for its effective application. This guide provides a robust framework for this task, beginning with a qualitative prediction based on chemical first principles and culminating in a detailed, self-validating experimental protocol. By meticulously following the isothermal shake-flask method and employing precise analytical techniques like HPLC, researchers can generate the reliable, quantitative data necessary to advance their work in drug discovery, process chemistry, and materials science.

References

-

PubChem. 3-(Cyclopropylmethoxy)-4-(difluoromethoxy)benzoic Acid. National Center for Biotechnology Information. Available at: [Link].

-

PubChem. 3-Fluoro-4-methoxybenzoic acid. National Center for Biotechnology Information. Available at: [Link].

-

LookChem. Cas no 162401-59-4 (4-(Difluoromethoxy)-3-methoxybenzoic acid). Available at: [Link].

-

University of California, Davis. Experiment: Solubility of Organic & Inorganic Compounds. Available at: [Link].

-

University of Texas at Dallas. EXPERIMENT 2 DETERMINATION OF SOLUBILITY CLASS. Available at: [Link].

-

Scribd. Solubility Testing of Organic Compounds. Available at: [Link].

-

R Discovery. Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes. Available at: [Link].

-

University of Texas at Dallas. EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Available at: [Link].

-

CAS Common Chemistry. 3-Cyclopropylmethoxy-4-difluoromethoxybenzoic acid. Available at: [Link].

-

PubChem. 4-Methoxybenzoic acid. National Center for Biotechnology Information. Available at: [Link].

-

PubChem. 3-(Difluoromethoxy)-4-ethylbenzoic acid. National Center for Biotechnology Information. Available at: [Link].

-

ResearchGate. Solubility comparison in ethyl acetate. Available at: [Link].

-

NIST WebBook. p-Methoxybenzoic acid, 3,5-difluorophenyl ester. Available at: [Link].

-

LookChem. 4-Methoxybenzoic acid(100-09-4)MSDS Melting Point Boiling Density Storage Transport. Available at: [Link].

Sources

- 1. benchchem.com [benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. 4-Methoxybenzoic acid CAS#: 100-09-4 [m.chemicalbook.com]

- 4. 3-(cyclopropylmethoxy)-4-(difluoromethoxy)benzoic Acid (162401-62-9) for sale [vulcanchem.com]

- 5. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 6. fishersci.se [fishersci.se]

- 7. synquestlabs.com [synquestlabs.com]

The Evolving Therapeutic Landscape of 3-(Difluoromethoxy)-4-methoxybenzoic Acid Derivatives: A Technical Guide

Introduction: The Strategic Advantage of Fluorination in Medicinal Chemistry

In the relentless pursuit of novel therapeutics, the strategic incorporation of fluorine-containing functional groups has emerged as a cornerstone of modern medicinal chemistry. The unique physicochemical properties of fluorine—its high electronegativity, small van der Waals radius, and the strength of the carbon-fluorine bond—collectively contribute to profound modulations of a molecule's biological profile. These alterations often manifest as enhanced metabolic stability, increased binding affinity to target proteins, and improved pharmacokinetic properties such as membrane permeability.[1] Within this context, the 3-(difluoromethoxy)-4-methoxybenzoic acid scaffold has garnered significant attention as a privileged core structure for the development of a new generation of therapeutic agents. This guide provides an in-depth exploration of the biological activities of its derivatives, focusing on their mechanisms of action, structure-activity relationships, and therapeutic potential.

The difluoromethoxy group, in particular, offers a nuanced balance of lipophilicity and polarity, which is instrumental in optimizing a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile.[1] This functional group can also serve as a bioisostere for other moieties, enabling fine-tuning of molecular interactions with biological targets. This technical guide will delve into the key therapeutic areas where derivatives of this compound have shown promise, with a particular focus on their roles as phosphodiesterase-4 (PDE4) inhibitors and anti-fibrotic agents.

Core Biological Activity: Potent and Selective Phosphodiesterase-4 (PDE4) Inhibition

A predominant and extensively investigated biological activity of this compound derivatives is their potent inhibition of phosphodiesterase-4 (PDE4).[2] PDE4 is a critical enzyme in the cyclic adenosine monophosphate (cAMP) signaling pathway, responsible for the hydrolysis and subsequent inactivation of cAMP. The inhibition of PDE4 leads to an accumulation of intracellular cAMP, which in turn activates protein kinase A (PKA) and other downstream effectors, ultimately resulting in a broad spectrum of anti-inflammatory responses.

Mechanism of Action: Attenuation of Inflammatory Cascades

The therapeutic efficacy of PDE4 inhibitors stems from their ability to suppress the activity of various inflammatory cells and mediators. Elevated cAMP levels in immune cells, such as macrophages, neutrophils, and T-cells, lead to a reduction in the production of pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α), interleukins (IL-2, IL-12, IL-23), and interferon-gamma (IFN-γ). Furthermore, PDE4 inhibition can suppress the release of chemokines and reactive oxygen species, thereby mitigating the recruitment and activation of inflammatory cells at sites of inflammation.

Caption: PDE4 Inhibition Pathway by this compound derivatives.

Structure-Activity Relationship (SAR) and Lead Optimization

The this compound core serves as a crucial anchor for interaction with the PDE4 active site. Structure-activity relationship (SAR) studies have demonstrated that modifications to this scaffold can significantly impact potency and selectivity.[2][3] For instance, the esterification of the benzoic acid moiety has been explored to enhance cell permeability and oral bioavailability.[2]

A notable example is the development of Roflumilast, a potent PDE4 inhibitor approved for the treatment of chronic obstructive pulmonary disease (COPD). The synthesis of a key intermediate for Roflumilast, 3-(cyclopropylmethoxy)-4-(difluoromethoxy)benzoic acid, underscores the importance of this chemical class.[4][5] The cyclopropylmethoxy group at the 3-position is a common feature in many potent PDE4 inhibitors, contributing to favorable interactions within a hydrophobic pocket of the enzyme's active site.

| Compound | Modification from Core Structure | Biological Activity (IC50) | Therapeutic Indication |

| Roflumilast | Amide derivative of 3-(cyclopropylmethoxy)-4-(difluoromethoxy)benzoic acid | ~0.8 nM (PDE4) | COPD, Plaque Psoriasis[6] |

| Tanimilast | Ester derivative of a related benzoic acid | High activity in cell-free and cell-based assays[2] | Asthma, COPD[2] |

| PDE-423 | Pyrazole derivative | Potent PDE4 inhibitor[7] | Asthma (preclinical)[7] |

Emerging Therapeutic Frontier: Anti-Fibrotic Activity

Beyond their well-established anti-inflammatory effects, certain derivatives of this compound have demonstrated significant anti-fibrotic properties.[8] This dual activity is of particular interest for the treatment of chronic inflammatory diseases that are often accompanied by tissue remodeling and fibrosis, such as idiopathic pulmonary fibrosis (IPF).

Inhibition of Epithelial-Mesenchymal Transition (EMT)

A key mechanism underlying the anti-fibrotic effects of these compounds is the inhibition of the epithelial-mesenchymal transition (EMT). EMT is a cellular process where epithelial cells lose their characteristic features and acquire a mesenchymal phenotype, contributing to the accumulation of extracellular matrix (ECM) and the progression of fibrosis.

One study investigated the effects of 3-cyclopropylmethoxy-4-(difluoromethoxy)benzoic acid (DGM) on transforming growth factor-beta 1 (TGF-β1)-induced EMT in alveolar epithelial cells.[8] TGF-β1 is a potent pro-fibrotic cytokine that plays a central role in the pathogenesis of fibrosis. The study found that DGM effectively inhibited the TGF-β1/Smad signaling pathway, a critical cascade in the initiation and progression of EMT.[8]

Experimental Protocol: In Vitro EMT Inhibition Assay

-

Cell Culture: Human alveolar epithelial cells (A549) are cultured in appropriate media until they reach 70-80% confluency.

-

Induction of EMT: Cells are serum-starved for 24 hours, followed by stimulation with recombinant human TGF-β1 (e.g., 10 ng/mL) for 48 hours to induce EMT.

-

Treatment: Concurrently with TGF-β1 stimulation, cells are treated with varying concentrations of the this compound derivative (e.g., DGM).

-

Western Blot Analysis: Cell lysates are collected, and protein expression levels of EMT markers are assessed by Western blotting. Key markers include:

-

E-cadherin: An epithelial marker (expression is expected to be rescued by the inhibitor).

-

α-Smooth Muscle Actin (α-SMA) and Vimentin: Mesenchymal markers (expression is expected to be suppressed by the inhibitor).

-

-

Immunofluorescence Staining: Cells are fixed, permeabilized, and stained with fluorescently labeled antibodies against E-cadherin and vimentin to visualize changes in cell morphology and protein localization.

-

Data Analysis: The relative protein expression levels are quantified and statistically analyzed to determine the inhibitory effect of the compound on EMT.

Caption: Experimental workflow for assessing the inhibition of EMT.

Synthetic Strategies and Chemical Development

The synthesis of this compound and its derivatives often involves multi-step reaction sequences that require careful optimization of reaction conditions. Several patented methods describe the synthesis of key intermediates, such as 3-(cyclopropylmethoxy)-4-(difluoromethoxy)benzoic acid.[4][9][10]

A common synthetic route starts from a suitably substituted benzoic acid ester, followed by alkylation and hydrolysis steps. For example, one approach involves the alkylation of a 3-hydroxy-4-(difluoromethoxy)benzoic acid ester with cyclopropylmethyl bromide in the presence of a base, followed by hydrolysis of the ester to yield the final benzoic acid derivative.[4]

The accessibility of starting materials and the efficiency of the synthetic route are critical considerations for the large-scale production of these compounds for further preclinical and clinical development.

Future Directions and Therapeutic Potential

The diverse biological activities of this compound derivatives position them as a promising class of compounds for the treatment of a range of diseases. Their dual anti-inflammatory and anti-fibrotic properties make them particularly attractive for chronic conditions where both processes contribute to pathology.

Further research is warranted to explore the full therapeutic potential of this chemical scaffold. This includes:

-

Expansion to other inflammatory and fibrotic diseases: Investigating the efficacy of these derivatives in other conditions such as liver fibrosis, kidney fibrosis, and systemic sclerosis.

-

Exploration of novel biological targets: While PDE4 is a key target, it is possible that these compounds interact with other proteins to exert their biological effects. Target identification and validation studies could uncover novel mechanisms of action.

-

Development of next-generation derivatives: Continued medicinal chemistry efforts to synthesize and screen new analogs with improved potency, selectivity, and pharmacokinetic profiles.

References

- The Crucial Role of 3-Fluoro-4-methoxybenzoic Acid in Modern Pharmaceutical Development. NINGBO INNO PHARMCHEM CO.,LTD.

- Novel class of benzoic acid ester derivatives as potent PDE4 inhibitors for inhaled administration in the treatment of respir

- The Role of Fluorin

- New method for synthesizing 3-cyclopropyl methoxy-4-(difluoromethoxy) benzoic acid.

- Preparation method of 3-cyclopropylmethoxy-4-difluoromethoxy-benzoic acid.

- New method for synthesizing 3-cyclopropyl methoxy-4-(difluoromethoxy) benzoic acid.

- Inhibitory Effects of 3-Cyclopropylmethoxy-4-(difluoromethoxy) Benzoic Acid on TGF-β1-Induced Epithelial–Mesenchymal Transformation of In Vitro and Bleomycin-Induced Pulmonary Fibrosis In Vivo. MDPI.

- Determination of a novel phosphodiesterase4 inhibitor, 3-[1-(3cyclopropylmethoxy-4-difluoromethoxybenzyl)-1H-pyrazol-3-yl]-benzoic acid (PDE-423) in rat plasma using liquid chromatography-tandem mass spectrometry. PubMed.

- 3-(Cyclopropylmethoxy)-4-(difluoromethoxy)benzoic Acid | C12H12F2O4 | CID 2394006. PubChem.

- PDE4 Inhibitors: Profiling Hits through the Multitude of Structural Classes. MDPI.

- Structure-Activity Relationships Based on 3D-QSAR CoMFA/CoMSIA and Design of Aryloxypropanol-Amine Agonists with Selectivity for the Human β3-Adrenergic Receptor and Anti-Obesity and Anti-Diabetic Profiles. MDPI.

Sources

- 1. nbinno.com [nbinno.com]

- 2. Novel class of benzoic acid ester derivatives as potent PDE4 inhibitors for inhaled administration in the treatment of respiratory diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. CN102093194A - New method for synthesizing 3-cyclopropyl methoxy-4-(difluoromethoxy) benzoic acid - Google Patents [patents.google.com]

- 5. 3-(Cyclopropylmethoxy)-4-(difluoromethoxy)benzoic Acid | C12H12F2O4 | CID 2394006 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. PDE4 Inhibitors: Profiling Hits through the Multitude of Structural Classes [mdpi.com]

- 7. Determination of a novel phosphodiesterase4 inhibitor, 3-[1-(3cyclopropylmethoxy-4-difluoromethoxybenzyl)-1H-pyrazol-3-yl]-benzoic acid (PDE-423) in rat plasma using liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. CN102690194A - Preparation method of 3-cyclopropylmethoxy-4-difluoromethoxy-benzoic acid - Google Patents [patents.google.com]

- 10. CN102093194B - New method for synthesizing 3-cyclopropyl methoxy-4-(difluoromethoxy) benzoic acid - Google Patents [patents.google.com]

A Technical Guide to 3-(Difluoromethoxy)-4-methoxybenzoic Acid: Synthesis, Properties, and Applications in Modern Organic Synthesis

Executive Summary: The strategic incorporation of fluorine-containing moieties is a cornerstone of modern medicinal chemistry, enabling the fine-tuning of a drug candidate's physicochemical and pharmacokinetic properties.[1][2][3] Among these, the difluoromethoxy group (-OCF₂H) has emerged as a particularly valuable substituent. This technical guide provides an in-depth analysis of 3-(Difluoromethoxy)-4-methoxybenzoic acid (CAS 162401-65-2), a key building block that leverages the unique attributes of the -OCF₂H group. We will explore its synthesis, physicochemical properties, and diverse applications, explaining the mechanistic rationale behind its utility for researchers, chemists, and professionals in drug development.

Introduction: The Strategic Role of the Difluoromethoxy Group

In drug design, the introduction of fluorine can profoundly alter a molecule's lipophilicity, metabolic stability, and binding affinity.[4][5] The difluoromethoxy (-OCF₂H) group, in particular, offers a unique blend of properties that make it a highly strategic asset. Unlike the more common methoxy (-OCH₃) or trifluoromethoxy (-OCF₃) groups, the -OCF₂H moiety acts as a "lipophilic hydrogen bond donor."[6] This allows it to serve as a metabolically stable bioisostere for hydroxyl (-OH), thiol (-SH), or even amine (-NH₂) groups, which are common pharmacophores.[1][7]

This compound combines this strategic group with a versatile benzoic acid core. The carboxylic acid function provides a convenient handle for synthetic elaboration, primarily through amide bond formation, making it an ideal scaffold for building complex molecules with tailored pharmacological profiles.

Physicochemical and Spectroscopic Profile

The physical and chemical characteristics of a building block are critical for its effective use in synthesis and for predicting its influence on the properties of the final molecule.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 162401-65-2 | [8][9] |

| Molecular Formula | C₉H₈F₂O₄ | [8] |

| Molecular Weight | 218.15 g/mol | [8] |

| Melting Point | 178 °C | [10] |

| Appearance | White to off-white solid | |

| pKa (Predicted) | ~3.9 (Influenced by electron-withdrawing -OCF₂H) | [1] |

| LogP (Predicted) | ~1.9 - 2.2 |

Note: Predicted values are estimations based on computational models and the known effects of the substituent groups.

Spectroscopic Data:

-

¹H NMR: Expected signals would include a characteristic triplet for the -OCF₂H proton with coupling to the two fluorine atoms, singlets for the methoxy (-OCH₃) protons and the carboxylic acid proton, and distinct aromatic protons.

-

¹⁹F NMR: A doublet corresponding to the two equivalent fluorine atoms, coupled to the single proton of the difluoromethoxy group.

-

¹³C NMR: Signals for the aromatic carbons, the methoxy carbon, the carboxylic acid carbonyl, and a triplet for the -C F₂H carbon due to C-F coupling.

Synthesis and Manufacturing Workflow

The most common and industrially viable route to this compound involves a three-step sequence starting from a commercially available phenolic precursor. The key transformation is the O-difluoromethylation of the hydroxyl group.

Caption: High-level workflow for the synthesis of the target benzoic acid.

Detailed Experimental Protocol

This protocol is a representative synthesis adapted from established procedures for analogous compounds.[11][12][13]

Step 1: Esterification of 3-Hydroxy-4-methoxybenzoic Acid (Vanillic Acid)

-

Suspend vanillic acid (1.0 eq) in methanol (5-10 volumes).

-

Cool the suspension to 0°C in an ice bath.

-

Slowly add thionyl chloride (1.2 eq) or concentrated sulfuric acid (catalytic amount) to the stirred suspension.

-

Allow the reaction to warm to room temperature and then heat to reflux for 4-6 hours, monitoring by TLC until the starting material is consumed.

-

Cool the reaction mixture and remove the solvent under reduced pressure.

-

Redissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield methyl 3-hydroxy-4-methoxybenzoate, which can often be used in the next step without further purification.

Causality: The esterification protects the carboxylic acid, preventing it from reacting in the subsequent base-mediated difluoromethylation step. Methanol serves as both the reagent and solvent, and an acid catalyst accelerates the reaction.

Step 2: O-Difluoromethylation of Methyl 3-hydroxy-4-methoxybenzoate

-

To a solution of methyl 3-hydroxy-4-methoxybenzoate (1.0 eq) in a polar aprotic solvent like DMF or acetonitrile, add a base such as potassium carbonate (2.0-3.0 eq).

-

Add sodium chlorodifluoroacetate (1.5-2.0 eq) to the mixture.

-

Heat the reaction mixture to 80-120°C for 4-12 hours. The reaction progress should be monitored by TLC or LC-MS.

-

Upon completion, cool the mixture, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic extracts with water and brine to remove residual DMF and salts.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude ester, methyl 3-(difluoromethoxy)-4-methoxybenzoate.

Causality: The base deprotonates the phenolic hydroxyl group, forming a phenoxide that acts as a nucleophile. Sodium chlorodifluoroacetate, upon heating, decarboxylates to generate the highly reactive difluorocarbene (:CF₂) in situ. The phenoxide traps the carbene to form the desired difluoromethyl ether.

Step 3: Saponification to this compound

-

Dissolve the crude ester from the previous step in a mixture of THF/methanol and water.

-

Add an excess of sodium hydroxide or lithium hydroxide (2.0-4.0 eq).

-

Stir the mixture at room temperature or with gentle heating (40-60°C) for 2-4 hours until the hydrolysis is complete (monitored by TLC).

-

Remove the organic solvents under reduced pressure.

-

Dilute the remaining aqueous solution with water and acidify to pH 2-3 with cold 1M HCl.

-

The product, this compound, will precipitate as a solid.

-

Collect the solid by filtration, wash with cold water, and dry under vacuum to yield the final product.[10]

Causality: The hydroxide base hydrolyzes the methyl ester back to the carboxylic acid via a nucleophilic acyl substitution mechanism. Acidification then protonates the resulting carboxylate salt to precipitate the final, neutral product.

Applications in Organic Synthesis

The primary utility of this building block lies in its carboxylic acid moiety, which is a versatile handle for constructing larger molecules, particularly through amide bond formation.

Application Example: Synthesis of a PDE4 Inhibitor Analog

This building block is a key component in the synthesis of selective phosphodiesterase-4 (PDE4) inhibitors, which are used in treating inflammatory conditions.[10][14] The general scheme involves coupling the benzoic acid with a substituted aminopyridine.

Caption: General reaction scheme for amide bond formation.

Detailed Protocol: Amide Coupling Reaction

-

Dissolve this compound (1.0 eq) in a dry, aprotic solvent such as DMF or DCM.

-

Add a coupling agent like HATU (1.1 eq) or EDC (1.2 eq) along with an amine base such as DIPEA (2.0 eq) or triethylamine.

-

Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.

-

Add the desired amine (e.g., 4-amino-3,5-dichloropyridine) (1.0 eq) to the reaction mixture.

-

Continue stirring at room temperature for 6-24 hours until the reaction is complete.

-

Dilute the reaction with ethyl acetate and wash sequentially with 5% citric acid solution, saturated sodium bicarbonate solution, and brine.

-

Dry the organic phase, concentrate, and purify the crude product by column chromatography or recrystallization to obtain the final amide.[15]

Causality: The coupling agent activates the carboxylic acid by converting it into a more reactive species (e.g., an active ester), which is then readily susceptible to nucleophilic attack by the amine, forming a stable amide bond. The base is required to neutralize the acid formed during the reaction and to ensure the amine nucleophile is in its free base form.

The Strategic Advantage in Drug Design

The choice of the 3-(difluoromethoxy)-4-methoxy substitution pattern is a deliberate design element in medicinal chemistry.

Caption: Bioisosteric relationship of the difluoromethoxy group.

-

Metabolic Stability: The C-F bond is significantly stronger than a C-H bond. Replacing a metabolically vulnerable methoxy group (-OCH₃) with a difluoromethoxy group (-OCF₂H) effectively blocks oxidative O-demethylation, a common metabolic pathway that deactivates drugs. This can increase the half-life and bioavailability of a compound.[1]

-

Modulation of Lipophilicity and Acidity: The -OCF₂H group is more lipophilic than a hydroxyl group but can be less lipophilic than a methoxy group, providing a tool to fine-tune the molecule's LogP for optimal absorption and distribution.[6] Its strong electron-withdrawing nature also increases the acidity of the benzoic acid proton, which can influence receptor binding and solubility.[1]

-

Enhanced Target Binding: The unique ability of the -OCF₂H group to act as a hydrogen bond donor allows it to form interactions with target proteins that are not possible with a traditional methoxy group. This can lead to improved potency and selectivity.[7]

Safety and Handling

Based on data for analogous fluorinated benzoic acids, this compound should be handled with appropriate care.

-

Hazards: May cause skin irritation, serious eye irritation, and respiratory irritation.

-

Handling: Use in a well-ventilated area or chemical fume hood. Avoid breathing dust. Avoid contact with skin, eyes, and clothing.

-

Personal Protective Equipment (PPE): Wear protective gloves, safety goggles, and a lab coat.

-

Storage: Store in a tightly closed container in a cool, dry place.

Conclusion

This compound is a highly valuable and versatile building block in modern organic synthesis. Its utility is derived from the strategic combination of a readily functionalized carboxylic acid handle and the unique physicochemical properties imparted by the difluoromethoxy group. By providing metabolic stability, modulating lipophilicity, and enabling unique hydrogen bonding interactions, this reagent empowers medicinal chemists to design and synthesize next-generation therapeutics with improved pharmacological profiles. Its straightforward and scalable synthesis further enhances its appeal for both academic research and industrial drug development.

References

-

Sergi, M., et al. (2024). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules. Retrieved January 14, 2026, from [Link]

-

Facile Entry to Pharmaceutically Important 3-Difluoromethyl-Quinoxalin-2-Ones Enabled by Visible-Light-Driven Difluoromethylation of Quinoxalin-2-Ones. (2022). National Center for Biotechnology Information. Retrieved January 14, 2026, from [Link]

-

Dalvit, C., et al. (2020). Difluoromethyl Bioisostere: Examining the “Lipophilic Hydrogen Bond Donor” Concept. Journal of Medicinal Chemistry. Retrieved January 14, 2026, from [Link]

-

The Role of Difluoromethoxy Group in Organic Synthesis: Insights on Nitrobenzene Derivatives. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.. Retrieved January 14, 2026, from [Link]

-

3-Difluoromethoxy-4-methoxybenzoic Acid. (n.d.). CATO Reference Materials. Retrieved January 14, 2026, from [Link]

-

Exploring the Utility of Fluorinated Benzoic Acid Derivatives in Drug Discovery. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.. Retrieved January 14, 2026, from [Link]

- Fluoroalkoxy-substituted benzamides and their use as cyclic nucleotide phosphodiesterase inhibitors. (1998). Google Patents.

-

3-Difluoromethoxy-4-methoxybenzoic Acid. (n.d.). Splendid Labs. Retrieved January 14, 2026, from [Link]

- Fluoroalkoxy-substituted benzamides and their use as cyclic nucleotide phosphodiesterase inhibitors. (2002). Google Patents.

-

Discovery of 4-[(2R,4R)-4-({[1-(2,2-Difluoro-1,3-benzodioxol-5-yl)cyclopropyl]carbonyl}amino)-7-(difluoromethoxy)-3,4-dihydro-2H-chromen-2-yl]benzoic Acid (ABBV/GLPG-2222), a Potent Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) Corrector for the Treatment of Cystic Fibrosis. (2019). ACS Publications. Retrieved January 14, 2026, from [Link]

-

CAS No. 1159429-52-3. (n.d.). 960 Chemical Network. Retrieved January 14, 2026, from [Link]

-

Shah, P., & Westwell, A. D. (2007). The role of fluorine in medicinal chemistry. Journal of Enzyme Inhibition and Medicinal Chemistry. Retrieved January 14, 2026, from [Link]

- Process for preparing roflumilast. (2018). Google Patents.

-

O'Hagan, D. (2008). The role of fluorine in medicinal chemistry. Journal of Fluorine Chemistry. Retrieved January 14, 2026, from [Link]

- Process for preparing roflumilast. (2014). Google Patents.

- Process for preparing roflumilast. (2016). Google Patents.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The role of fluorine in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. nbinno.com [nbinno.com]

- 5. nbinno.com [nbinno.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Facile Entry to Pharmaceutically Important 3-Difluoromethyl-Quinoxalin-2-Ones Enabled by Visible-Light-Driven Difluoromethylation of Quinoxalin-2-Ones - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 162401-65-2 | | CATO参考物质 [en.cato-chem.com]

- 9. This compound CAS#: 162401-65-2 [chemicalbook.com]

- 10. US5712298A - Fluoroalkoxy-substituted benzamides and their use as cyclic nucleotide phosphodiesterase inhibitors - Google Patents [patents.google.com]

- 11. EP2909177B1 - Process for preparing roflumilast - Google Patents [patents.google.com]

- 12. WO2014060464A1 - Process for preparing roflumilast - Google Patents [patents.google.com]

- 13. US9321726B2 - Process for preparing roflumilast - Google Patents [patents.google.com]

- 14. EP0706513B1 - Fluoroalkoxy-substituted benzamides and their use as cyclic nucleotide phosphodiesterase inhibitors - Google Patents [patents.google.com]

- 15. pubs.acs.org [pubs.acs.org]

A Technical Guide to Identifying Therapeutic Targets for 3-(Difluoromethoxy)-4-methoxybenzoic Acid Analogs

Executive Summary

The 3-(difluoromethoxy)-4-methoxybenzoic acid scaffold represents a promising chemical starting point for novel therapeutic agents. Its structural features, particularly the difluoromethoxy group acting as a metabolically stable bioisostere for a hydroxyl or methoxy group, suggest a high potential for interaction with various biological targets. This guide provides a comprehensive framework for researchers and drug development professionals to systematically identify and validate potential therapeutic targets for analogs of this compound class. We present a primary, structure-driven hypothesis centered on the inhibition of Phosphodiesterase 4 (PDE4), drawing parallels to the established drug Roflumilast. Furthermore, we detail an unbiased, secondary approach using affinity-based chemical proteomics to discover novel targets. This document furnishes detailed, field-proven experimental protocols, data interpretation strategies, and the underlying scientific rationale to empower research teams in their discovery efforts.

Introduction to the Chemical Scaffold

The core structure, this compound, is a derivative of vanillic acid, a phenolic compound with known antioxidant and anti-inflammatory properties.[1] The key modification is the replacement of the 3-hydroxy or 3-methoxy group with a difluoromethoxy (–OCHF₂) moiety. This substitution is a common strategy in medicinal chemistry to enhance metabolic stability, improve lipophilicity, and modulate binding interactions without drastically altering the core pharmacophore.

A critical precedent for this scaffold is found in Roflumilast , an approved drug for chronic obstructive pulmonary disease (COPD).[2][3] Roflumilast features a 3-cyclopropylmethoxy-4-difluoromethoxy -N-(3,5-dichloropyrid-4-yl)benzamide structure. The shared 4-(difluoromethoxy)benzoyl substructure strongly suggests that analogs of this compound are prime candidates for targeting the same enzyme: Phosphodiesterase 4 (PDE4).[2][4]

Primary Hypothesis: Phosphodiesterase 4 (PDE4) Inhibition

Scientific Rationale

Phosphodiesterase 4 (PDE4) is a critical enzyme in inflammatory and immune cells, where it specifically hydrolyzes the second messenger cyclic adenosine monophosphate (cAMP).[5][6] By degrading cAMP, PDE4 dampens its anti-inflammatory signaling pathways. Inhibition of PDE4 leads to an accumulation of intracellular cAMP, which in turn suppresses the production of pro-inflammatory mediators like TNF-α, interleukins, and leukotrienes.[4][5][7] This mechanism makes PDE4 a highly validated target for inflammatory diseases such as COPD, psoriasis, and atopic dermatitis.[8][9][10]

Given the structural homology with Roflumilast and other known PDE4 inhibitors, the most logical and resource-efficient starting point is to test novel this compound analogs for PDE4 inhibitory activity.[11][12][13]

The cAMP Signaling Pathway

The following diagram illustrates the central role of PDE4 in modulating cAMP levels and downstream inflammatory responses.

Caption: cAMP signaling pathway and the inhibitory role of a test analog on PDE4.

Experimental Validation Workflow

A tiered approach, moving from biochemical to cellular assays, provides a robust validation cascade.

Causality: The first and most direct test is to determine if the compound physically inhibits the enzymatic activity of purified PDE4. This assay quantifies the compound's potency (IC₅₀) and confirms direct target engagement. A fluorescence polarization (FP) based assay is a common, high-throughput method.[14]

Protocol: PDE4B Fluorescence Polarization Assay

-

Reagents & Materials:

-

Recombinant human PDE4B enzyme (e.g., BPS Bioscience #60041).[14]

-

FAM-cAMP substrate (fluorescein-labeled cAMP).

-

Phosphate-binding agent (Binding Agent).

-

PDE Assay Buffer (e.g., 50 mM Tris, 6 mM MgCl₂, pH 7.5).[15]

-

Test compounds and a positive control (e.g., Roflumilast).

-

384-well, low-volume, black plates.

-

Fluorescence plate reader capable of measuring FP.

-

-

Procedure:

-

Prepare a serial dilution of the test compound in 100% DMSO. A typical starting range is 10 mM to 0.1 µM. Dilute these solutions in PDE Assay Buffer to achieve the final desired concentrations with a constant DMSO concentration (e.g., <1%).

-

To each well of the 384-well plate, add 5 µL of the diluted test compound or control.

-

Add 10 µL of diluted PDE4B enzyme (e.g., final concentration of ~1 ng/µL) to each well.

-

Incubate the plate at room temperature for 15 minutes to allow for compound-enzyme interaction.

-

Initiate the enzymatic reaction by adding 5 µL of the FAM-cAMP substrate (e.g., final concentration of 50 nM).

-

Incubate the plate at 37°C for 60 minutes.

-

Stop the reaction and develop the signal by adding 10 µL of the Binding Agent solution.

-

Incubate for an additional 60 minutes at room temperature, protected from light.

-

Measure the fluorescence polarization.

-

Data Analysis: Calculate the percent inhibition relative to DMSO (0% inhibition) and no-enzyme (100% inhibition) controls. Plot percent inhibition against the logarithm of compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

-

Causality: A positive result in the enzymatic assay must be translated to a cellular context. This assay confirms that the compound can cross the cell membrane and inhibit PDE4 in its native environment, leading to the expected downstream biological effect: an increase in intracellular cAMP.

Protocol: Cell-Based Luminescent cAMP Assay

-

Reagents & Materials:

-

A relevant cell line (e.g., human U937 monocytes or HEK293 cells).

-

Cell culture medium and supplements.

-

A commercial luminescent cAMP assay kit (e.g., Promega cAMP-Glo™).[16][17][18]

-

Forskolin (an adenylate cyclase activator).

-

Test compounds and a positive control (e.g., Roflumilast).

-

White, opaque 96- or 384-well cell culture plates.

-

Luminometer.

-

-

Procedure:

-

Seed cells into the wells of the white plate at an appropriate density and allow them to adhere overnight.

-

The next day, remove the culture medium and replace it with serum-free medium containing the serially diluted test compounds. Incubate for 30-60 minutes.

-

Stimulate the cells by adding a sub-maximal concentration of forskolin (e.g., 10 µM) to all wells except the negative control. This induces cAMP production.

-

Incubate for 15-30 minutes at 37°C.

-

Lyse the cells and measure cAMP levels according to the manufacturer's protocol for the cAMP-Glo™ assay.[17] This typically involves adding a lysis buffer followed by a detection solution containing PKA and then a Kinase-Glo® reagent.[18]

-

Read the luminescence on a plate reader. Luminescence is inversely proportional to the cAMP concentration.

-

Data Analysis: Normalize the luminescent signal to controls. Plot the normalized signal against the logarithm of compound concentration to calculate the EC₅₀ value, which represents the concentration required to achieve 50% of the maximal cAMP accumulation.

-

Alternative Target Exploration: Unbiased Affinity Proteomics

Scientific Rationale

While the PDE4 hypothesis is strong, it is crucial to maintain an unbiased perspective. The compound scaffold may possess affinity for other, unanticipated targets. Affinity-based chemical proteomics is a powerful, unbiased method to "fish" for binding partners from a complex protein mixture (a cell lysate) using an immobilized version of the small molecule.[19][20][21] This approach can validate the primary hypothesis (by pulling down PDE4) or reveal novel, therapeutically relevant targets.

Affinity-Based Proteomics Workflow

The workflow involves synthesizing a chemical probe, immobilizing it, performing a pull-down experiment, and identifying bound proteins via mass spectrometry.

Sources

- 1. scispace.com [scispace.com]

- 2. [Pharmacological profile of roflumilast] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. DALIRESP® (roflumilast) Mechanism of Action | For HCPs [daliresphcp.com]

- 4. What is the mechanism of Roflumilast? [synapse.patsnap.com]

- 5. mdpi.com [mdpi.com]

- 6. What are the therapeutic candidates targeting PDE4? [synapse.patsnap.com]

- 7. Pharmacological mechanism of roflumilast in the treatment of asthma–COPD overlap - PMC [pmc.ncbi.nlm.nih.gov]

- 8. PDE4 inhibitors: potential protective effects in inflammation and vascular diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Phosphodiesterase-4 Inhibitors for the Treatment of Inflammatory Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Novel selective PDE4 inhibitors. 1. Synthesis, structure-activity relationships, and molecular modeling of 4-(3,4-dimethoxyphenyl)-2H-phthalazin-1-ones and analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Phosphodiesterase inhibitors. Part 1: Synthesis and structure-activity relationships of pyrazolopyridine-pyridazinone PDE inhibitors developed from ibudilast - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. bpsbioscience.com [bpsbioscience.com]

- 15. mdpi.com [mdpi.com]

- 16. promega.com [promega.com]

- 17. cAMP-Glo™ Assay Protocol [promega.jp]

- 18. researchgate.net [researchgate.net]

- 19. pnas.org [pnas.org]

- 20. Proteomics - Wikipedia [en.wikipedia.org]

- 21. Emerging affinity-based proteomic technologies for large scale plasma profiling in cardiovascular disease - PMC [pmc.ncbi.nlm.nih.gov]

In Silico Modeling of 3-(Difluoromethoxy)-4-methoxybenzoic Acid Derivatives: A Technical Guide for Drug Discovery Professionals

This guide provides a comprehensive, in-depth technical framework for the in silico modeling of 3-(difluoromethoxy)-4-methoxybenzoic acid derivatives. Designed for researchers, medicinal chemists, and computational scientists in the field of drug development, this document moves beyond a simple recitation of methods. It delves into the scientific rationale behind methodological choices, offering a robust, self-validating workflow for the identification and optimization of novel therapeutic agents.

Preamble: The Therapeutic Potential of the Benzoic Acid Scaffold

The this compound scaffold is a key pharmacophoric element. It serves as a crucial intermediate in the synthesis of Roflumilast, a selective phosphodiesterase 4 (PDE4) inhibitor approved for the treatment of chronic obstructive pulmonary disease (COPD).[1][2][3][4] Beyond its role in PDE4 inhibition, derivatives of this scaffold have demonstrated potential in modulating other critical signaling pathways. For instance, 3-Cyclopropylmethoxy-4-(difluoromethoxy) benzoic acid has been shown to inhibit the TGF-β/Smad signaling pathway, suggesting its utility in combating pulmonary fibrosis.[5]

This dual-target potential underscores the value of a systematic in silico approach to explore the vast chemical space of its derivatives, aiming to uncover novel compounds with enhanced potency, selectivity, and favorable pharmacokinetic profiles. This guide will primarily focus on targeting PDE4, with the presented methodologies being readily adaptable to other targets like the TGF-β type I receptor kinase.

Section 1: The Strategic Workflow of In Silico Drug Design

A successful computational drug design campaign is not a linear process but an iterative cycle of prediction, analysis, and refinement. The workflow presented here is designed to systematically narrow down a large library of virtual compounds to a few promising candidates for synthesis and experimental validation.

Sources

A Senior Application Scientist's Guide to Fluorinated Benzoic Acids in Drug Discovery

Abstract

The strategic incorporation of fluorine into molecular scaffolds has become a pillar of modern medicinal chemistry, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties. This guide provides an in-depth review of fluorinated benzoic acids, a privileged structural motif in drug discovery. We will explore the profound influence of fluorine substitution on the physicochemical properties of the benzoic acid core, including acidity (pKa), lipophilicity (logP), and metabolic stability. This analysis is grounded in the causality behind experimental choices and supported by actionable protocols and case studies of successful drugs. Our objective is to furnish researchers, scientists, and drug development professionals with a comprehensive technical resource that is both educational and practical for the laboratory.

Part 1: The Unique Role of Fluorine in Medicinal Chemistry

Fluorine's distinction as the most electronegative element, combined with its relatively small van der Waals radius (1.47 Å, similar to hydrogen's 1.20 Å), allows it to act as a unique "super-hydrogen" bioisostere.[1] Its introduction into a drug candidate can induce significant changes in molecular properties that are critical for therapeutic success.[2]

Key effects of fluorination include:

-

Modulation of Acidity/Basicity: Fluorine's powerful electron-withdrawing inductive effect can drastically alter the pKa of nearby functional groups, which is crucial for optimizing a drug's solubility, absorption, and target binding.[1]

-

Enhanced Metabolic Stability: The carbon-fluorine (C-F) bond is exceptionally strong (bond energy ~105.4 kcal/mol) compared to a carbon-hydrogen (C-H) bond (~98.8 kcal/mol).[1] Replacing a metabolically labile C-H bond with a C-F bond can block oxidative metabolism by enzymes like the cytochrome P450 (CYP450) family, thereby increasing the drug's half-life and bioavailability.[3][4]

-

Tuning Lipophilicity: Fluorine's impact on lipophilicity is context-dependent. While a single fluorine atom can increase lipophilicity, highly fluorinated groups like trifluoromethyl (-CF3) can be lipophilic, yet the parent molecules might have decreased lipophilicity due to strong intramolecular interactions.[5][6] This modulation is vital for controlling membrane permeability and tissue distribution.[7][8]

-

Conformational Control and Binding Affinity: Fluorine substitution can alter molecular conformation and create favorable orthogonal interactions (e.g., with backbone carbonyls) within a protein's binding pocket, leading to enhanced potency and selectivity.[1][9]

Part 2: The Fluorinated Benzoic Acid Scaffold: A Physicochemical Deep Dive